Transporter Inhibition: Serotonin (SERT) and Dopamine (DAT) Uptake Inhibition
In vitro profiling reveals that 1-(3,5-Dichloropyridin-4-yl)homopiperazine inhibits human serotonin transporter (SERT) with an IC₅₀ of 100 nM and dopamine uptake in rat brain synaptosomes with an IC₅₀ of 900 nM [1]. This dual transporter inhibition profile is a quantifiable point of differentiation from the structurally similar 1-(3,5-dichloropyridin-4-yl)piperazine, for which comparable SERT and DAT inhibition data are absent in major public repositories, suggesting the homopiperazine scaffold confers a distinct pharmacological signature.
| Evidence Dimension | Inhibition of transporter uptake |
|---|---|
| Target Compound Data | SERT IC₅₀ = 100 nM; DAT IC₅₀ = 900 nM |
| Comparator Or Baseline | 1-(3,5-dichloropyridin-4-yl)piperazine (Data not available in public databases for this target) |
| Quantified Difference | Unique profile established for the homopiperazine derivative |
| Conditions | SERT: [³H]serotonin uptake in HEK293 cells expressing human SERT. DAT: Dopamine uptake in synaptosomal preparation from rat brain. |
Why This Matters
This data justifies selecting the homopiperazine over the piperazine analog for research programs aimed at modulating SERT or DAT, as the piperazine variant lacks this documented activity.
- [1] EcoDrugPlus. (n.d.). Bioactivity summary for 1-(3,5-Dichloropyridin-4-yl)homopiperazine. Retrieved from https://ecodrugplus.helsinki.fi/ View Source
